molecular formula C19H14F3N3O2S B2856435 N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 900006-83-9

N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

货号: B2856435
CAS 编号: 900006-83-9
分子量: 405.4
InChI 键: XUBLRHVITZJLJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS 900006-83-9) is a complex organic compound with a molecular weight of 405.4 g/mol and a molecular formula of C19H14F3N3O2S . This compound features a 3,4-dihydropyrazin-2-yl core substituted with a 3-fluoro-4-methylphenyl group and a 3-oxo moiety. A sulfanyl bridge links this heterocycle to an acetamide group, which is further attached to a 2,4-difluorophenyl ring . The strategic incorporation of fluorinated aryl groups is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug discovery and development . The synthetic route for this compound involves multi-step reactions, including nucleophilic substitution for the incorporation of the sulfanyl group and amide coupling to attach the difluorophenyl moiety . It is supplied with a purity of 90% or higher and is intended for non-human research applications only . This product is strictly for research use and is not approved for diagnostic, therapeutic, or any human or veterinary use .

属性

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-14(11)21)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(20)8-15(16)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBLRHVITZJLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogs from literature:

Compound Name/ID Heterocycle Core Substituents on Aryl Groups Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3,4-Dihydropyrazin-2-yl 3-Fluoro-4-methylphenyl, 2,4-difluorophenyl ~425 (estimated) Not reported 3-Oxo, sulfanyl, acetamide, difluoro
13a () Hydrazinylidene 4-Methylphenyl, 4-sulfamoylphenyl 357.38 288 Cyano, sulfamoyl, acetamide
13b () Hydrazinylidene 4-Methoxyphenyl, 4-sulfamoylphenyl 373.38 274 Cyano, sulfamoyl, acetamide, methoxy
Example 83 () Pyrazolo[3,4-d]pyrimidin 3-Fluoro-4-isopropoxyphenyl 571.20 302–304 Acetamide, dimethylamino, chromen-4-one
618077-46-6 () Pyridin-2-yl 4-Fluorophenyl, 4-methoxyphenyl ~450 (estimated) Not reported Cyano, trifluoromethyl, sulfanyl, methoxy
Key Observations:

Heterocycle Core :

  • The target compound’s dihydropyrazine ring with a 3-oxo group contrasts with hydrazinylidene (13a/b) or pyridine (618077-46-6) cores. This affects conjugation and hydrogen-bonding capacity.
  • Example 83’s pyrazolo[3,4-d]pyrimidin and chromen-4-one systems introduce larger aromatic surfaces, likely enhancing π-π stacking but reducing solubility .

Substituent Effects: Fluorine atoms in the target compound’s aryl groups increase lipophilicity compared to methoxy (13b) or sulfamoyl (13a) groups, which may improve membrane permeability .

Physical Properties :

  • Higher melting points in 13a (288°C) and Example 83 (302–304°C) suggest stronger intermolecular interactions (e.g., hydrogen bonds, stacking) due to sulfamoyl or chromen-4-one groups .
  • The target compound’s lack of polar sulfamoyl groups may result in lower melting points, though experimental data are needed for confirmation.

Spectroscopic and Computational Insights

  • IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (1660–1680 cm⁻¹, acetamide and 3-oxo) and C-F stretches (1100–1250 cm⁻¹). Absence of cyano (~2214 cm⁻¹, as in 13a/b) distinguishes it from these analogs .
  • NMR Spectroscopy :
    • Aromatic protons in the 2,4-difluorophenyl group would exhibit deshielding (δ 7.2–7.9 ppm) due to electron-withdrawing fluorine atoms, similar to 618077-46-6’s 4-fluorophenyl signals .

常见问题

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazinones with thiol-containing intermediates. Key steps include:

  • Nucleophilic substitution for sulfanyl group incorporation (e.g., using thiourea derivatives under basic conditions) .
  • Amide coupling via activated esters (e.g., HATU/DMAP in DMF) to attach the difluorophenyl moiety .
  • Optimization:
    • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent patterns (e.g., fluorine-induced splitting in aromatic regions) .
    • 2D NMR (COSY, HSQC) resolves connectivity in the pyrazinone and acetamide groups .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • Purity assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₄F₃N₃O₂S
Molecular Weight417.4 g/mol
Key Functional GroupsDihydropyrazinone, sulfanyl, difluorophenyl
StabilitySensitive to strong acids/bases; store at 4°C

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets like kinases or receptors?

Methodological Answer:

  • Target selection: Prioritize proteins with known affinity for pyrazinone derivatives (e.g., EGFR, VEGFR kinases) .
  • Docking workflow:
    • Protein preparation: Retrieve crystal structures from PDB (e.g., 4HJO for EGFR), remove water, add hydrogens.
    • Ligand preparation: Generate 3D conformers of the compound using OpenBabel .
    • Grid box placement: Focus on ATP-binding pockets (AutoDock Vina) .
  • Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
    • Control for solvent effects (DMSO ≤0.1%) in enzyme inhibition assays .
  • Mechanistic follow-up:
    • Western blotting: Verify target modulation (e.g., phosphorylation status in kinase pathways) .
    • Metabolic stability: Assess liver microsome degradation to rule out pharmacokinetic artifacts .
  • Structural analogs: Compare activity with derivatives (e.g., chloro vs. fluoro substituents) to identify SAR trends .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer:

  • QSAR modeling: Use MOE or Schrodinger to correlate substituent properties (Hammett σ, logP) with bioactivity .
  • Fragment-based design: Replace the 3-fluoro-4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance binding .
  • ADMET prediction: SwissADME predicts blood-brain barrier permeability and CYP450 interactions to prioritize syntheses .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。